H-Asp(Phe-OH)-OH

Description

BenchChem offers high-quality H-Asp(Phe-OH)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Asp(Phe-OH)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGAYJIGGCDHPH-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309342 |

Source

|

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-10-8 |

Source

|

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-β-Aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-β-aspartyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ASPARTYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4RXI38L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Aspartyl-L-phenylalanine (H-Asp(Phe-OH)-OH) for Researchers and Drug Development Professionals

Introduction

L-Aspartyl-L-phenylalanine, systematically named (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid, is a dipeptide of significant interest in the fields of biochemistry and pharmacology.[1][2] Commonly abbreviated as Asp-Phe, this molecule is notably recognized as a primary metabolite of the artificial sweetener aspartame.[3][4] Beyond its role in metabolic pathways, L-Aspartyl-L-phenylalanine has garnered attention for its biological activity, particularly as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3][4] This guide provides a comprehensive technical overview of L-Aspartyl-L-phenylalanine, encompassing its chemical structure, physicochemical properties, synthesis methodologies, spectral characterization, biological functions, and practical considerations for its application in research and drug development.

Chemical Structure and Physicochemical Properties

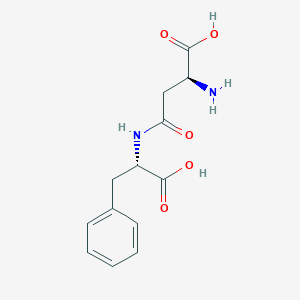

L-Aspartyl-L-phenylalanine is a dipeptide formed from the amino acids L-aspartic acid and L-phenylalanine, linked by a peptide bond.[2][5] The structure features a free amino group on the aspartic acid residue and a free carboxyl group on the phenylalanine residue, along with a side-chain carboxyl group from the aspartic acid.

Caption: Chemical structure of L-Aspartyl-L-phenylalanine.

Table 1: Physicochemical Properties of L-Aspartyl-L-phenylalanine

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | [1][2] |

| Synonyms | H-Asp(Phe-OH)-OH, Asp-Phe, L-α-aspartyl-L-phenylalanine, α-Aspartylphenylalanine | [6] |

| CAS Number | 13433-09-5 | [7] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [7] |

| Molecular Weight | 280.28 g/mol | [2][7] |

| Appearance | White to off-white powder | [8] |

| Melting Point | 236-239 °C | [8][9] |

| Solubility | DMSO: ~5 mg/mL; DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL. Sparingly soluble in aqueous buffers. | [5][6] |

| Optical Activity | [α]20/D +12.5° (c = 1 in 0.5 M HCl) | [9][10] |

| pKa (Strongest Acidic) | ~3.01 | [5] |

| pKa (Strongest Basic) | ~9.7 | [5] |

Synthesis of L-Aspartyl-L-phenylalanine

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through both chemical and enzymatic methods. The choice of methodology often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

Chemical synthesis of dipeptides like Asp-Phe necessitates the use of protecting groups to prevent unwanted side reactions, such as self-polymerization or reactions at the side chains.[7][11] A common strategy involves protecting the amino group of one amino acid and the carboxyl group of the other, followed by peptide bond formation using a coupling reagent, and subsequent deprotection.

Caption: Generalized workflow for the chemical synthesis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: A Representative Chemical Synthesis

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for instance, with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate in a suitable solvent system. The side-chain carboxyl group may also require protection.

-

Esterification of L-Phenylalanine: The carboxyl group of L-phenylalanine is converted to a methyl ester by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.

-

Peptide Coupling: The Boc-protected L-aspartic acid is coupled with L-phenylalanine methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid in DCM), and the methyl ester is hydrolyzed under basic conditions (saponification) to yield the final dipeptide.

-

Purification: The crude product is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more stereospecific alternative to chemical synthesis.[13] The protease thermolysin is commonly employed for the synthesis of the aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), from N-protected L-aspartic acid and L-phenylalanine methyl ester.[2][6][14][15] The free dipeptide can then be obtained by deprotection.

Caption: Workflow for the enzymatic synthesis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: Enzymatic Synthesis using Thermolysin

-

Substrate Preparation: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester are dissolved in a suitable solvent system, which can be an aqueous-organic biphasic system or a predominantly organic solvent with a low water content to shift the equilibrium towards synthesis.[6]

-

Enzymatic Reaction: Immobilized or free thermolysin is added to the substrate mixture, and the reaction is incubated at a controlled temperature (e.g., 40-50°C) and pH.[2][6] The product, Z-APM, often precipitates from the reaction mixture, driving the reaction forward.

-

Product Isolation: The precipitated product is isolated by filtration.

-

Deprotection and Saponification: The benzyloxycarbonyl (Z) group is removed by catalytic hydrogenation, and the methyl ester is hydrolyzed to yield L-Aspartyl-L-phenylalanine.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of L-Aspartyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-Aspartyl-L-phenylalanine exhibits characteristic signals for the protons in both the aspartic acid and phenylalanine residues. Key expected signals include multiplets for the aromatic protons of the phenyl ring, signals for the α-protons of both amino acid residues, and signals for the β-protons of both residues. The exact chemical shifts can vary depending on the solvent and pH.[16][17][18]

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the peptide bond and the two carboxyl groups, the aromatic carbons of the phenyl ring, the α-carbons of both amino acid residues, and the β-carbons of both residues.[9][16][19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), L-Aspartyl-L-phenylalanine will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 281.11.[20] Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by observing characteristic fragment ions resulting from the cleavage of the peptide bond.

Infrared (IR) Spectroscopy

The IR spectrum of L-Aspartyl-L-phenylalanine displays characteristic absorption bands for its functional groups.[21][22][23] Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ from the carboxylic acid groups.

-

N-H stretch: In the region of 3400-3200 cm⁻¹ from the primary amine.

-

C=O stretch: Strong absorptions around 1730-1700 cm⁻¹ for the carboxylic acids and around 1680-1630 cm⁻¹ for the amide (peptide bond).

-

N-H bend: Around 1640-1550 cm⁻¹.

-

C-N stretch: Around 1350-1000 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic peaks for the phenyl group.

Biological Activity and Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine is a known inhibitor of the Angiotensin-Converting Enzyme (ACE).[24][3][4] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[25] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[19]

The inhibitory activity of L-Aspartyl-L-phenylalanine against ACE has been reported with a Ki value of 11 µM for the rabbit lung enzyme.[4][26] The mechanism of inhibition is believed to involve the interaction of the dipeptide with the active site of ACE, likely through coordination with the zinc ion and hydrogen bonding with key amino acid residues in the enzyme's active site.[25] The development of ACE inhibitors is a major therapeutic strategy for the management of hypertension and heart failure.[19]

Caption: Role of L-Aspartyl-L-phenylalanine in the Renin-Angiotensin System.

Applications in Drug Development and Research

The ACE inhibitory activity of L-Aspartyl-L-phenylalanine makes it a molecule of interest in cardiovascular research. It can serve as a lead compound for the design of novel ACE inhibitors with improved potency and pharmacokinetic profiles. Furthermore, as a well-characterized dipeptide, it is a useful standard in analytical and metabolic studies, particularly those related to the metabolism of aspartame.[27]

Handling, Storage, and Safety

Handling: L-Aspartyl-L-phenylalanine should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[7][8] Avoid inhalation of the powder and contact with skin and eyes.[5]

Storage: It should be stored in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at -20°C is recommended.[5]

Toxicity: L-Aspartyl-L-phenylalanine is generally considered to have low toxicity.[2][7] However, as with any chemical, it should be handled with care. It is intended for research use only and is not for human or veterinary use.[28]

Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification and analysis of L-Aspartyl-L-phenylalanine.[1][12]

A General RP-HPLC Protocol for Purification:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (A), typically water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), typically acetonitrile with 0.1% TFA, is employed.

-

Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the dipeptide.

-

Detection: The eluting peptide is monitored by UV absorbance, usually at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[12]

-

Fraction Collection and Analysis: Fractions corresponding to the peak of interest are collected, and their purity is assessed by analytical HPLC and their identity confirmed by mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a powder.

Conclusion

L-Aspartyl-L-phenylalanine is a dipeptide with important implications in both nutritional science and pharmacology. Its role as a metabolite of aspartame and its activity as an ACE inhibitor make it a subject of ongoing research. This guide has provided a detailed technical overview of its chemical and physical properties, synthesis, characterization, and biological activity to support researchers and drug development professionals in their work with this versatile molecule.

References

-

SupraBank. Molecules - L-Aspartyl-L-phenylalanine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine. [Link]

-

Vaia. Problem 28 Aspartame (NutraSweet), Asp-Phe-... [Link]

-

FooDB. Showing Compound Na-L-Aspartyl-L-phenylalanine (FDB002275). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine - Spectral Information. [Link]

-

ThaiScience. Aspartame Degradation in Solutions at Various pH Conditions. [Link]

-

ResearchGate. Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Wikipedia. ACE inhibitor. [Link]

-

Studylib. Enzymatic Synthesis of Aspartame: A Biochemical Overview. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Organic Chemistry Class Notes. Mass Spec and IR Spectroscopy in Organic Chem.

-

RayBiotech. H-ASP-PHE-OH. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7020415, L-beta-Aspartyl-L-phenylalanine. [Link]

-

National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

MDPI. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. [Link]

-

Journal of Biological Chemistry. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. [Link]

-

Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

-

Yale University. Mass Spectrometry meets Infrared Spectroscopy. [Link]

-

PLOS One. Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors. [Link]

-

Quora. What's the similarity and difference between mass spectrum and IR spectrum isomer? [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vaia.com [vaia.com]

- 8. protocols.io [protocols.io]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. thaiscience.info [thaiscience.info]

- 11. Protective Groups [organic-chemistry.org]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. studylib.net [studylib.net]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. quora.com [quora.com]

- 24. researchgate.net [researchgate.net]

- 25. Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors | PLOS One [journals.plos.org]

- 26. medchemexpress.com [medchemexpress.com]

- 27. benchchem.com [benchchem.com]

- 28. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biological Function and Role of Aspartyl-Phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-phenylalanine is a dipeptide of significant interest, primarily as the core component of the high-intensity sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). While its sensory properties are widely recognized, its biological functions and the roles of its constituent amino acids are complex and multifaceted. This guide provides a comprehensive technical overview of the metabolism, biological activities, and physiological implications of aspartyl-phenylalanine. We will delve into its pharmacokinetic profile, the distinct roles of its metabolic products—aspartic acid and phenylalanine—in critical pathways such as neurotransmitter synthesis, and the direct, albeit less pronounced, activities of the dipeptide itself. This document synthesizes current research to offer field-proven insights for professionals in life sciences and drug development.

Introduction: The Chemical and Biological Context of Aspartyl-Phenylalanine

Aspartyl-phenylalanine (Asp-Phe) is a simple dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine linked by a peptide bond[1]. Its most prominent role in commercial and research contexts is as the methyl ester, known as aspartame, a low-calorie artificial sweetener approximately 180-200 times sweeter than sucrose[2][3]. The discovery of its intense sweetness was accidental, made by chemist James Schlatter in 1965[4].

While the dipeptide itself is found in protein digests, its biological significance is almost entirely discussed in the context of aspartame consumption. Upon ingestion, aspartame is not absorbed intact but is rapidly and completely hydrolyzed in the small intestine[2][5]. This metabolic process is the primary gateway through which its components exert their biological effects. Therefore, understanding the function of aspartyl-phenylalanine requires a thorough examination of its metabolic fate.

Pharmacokinetics and Metabolism

The journey of aspartyl-phenylalanine in the body begins with the rapid breakdown of its parent compound, aspartame. This process is highly efficient, and as a result, aspartame itself is not found in circulating blood, even after high doses[2][5].

Intestinal Hydrolysis

In the gastrointestinal tract, aspartame is broken down by enzymes like esterases and peptidases[6]. This hydrolysis yields three primary metabolites:

-

Aspartic Acid (approx. 40%)

-

Phenylalanine (approx. 50%)

-

Methanol (approx. 10%)[6]

The initial step often involves the hydrolysis of the methyl ester bond, yielding the dipeptide aspartyl-phenylalanine (Asp-Phe) and methanol[7][8][9]. Subsequently, the dipeptide is cleaved into its constituent amino acids. Intestinal brush border dipeptidases and cytosolic peptidases are responsible for this cleavage[7]. These resulting amino acids are then absorbed and join the body's free amino acid pool, where they are utilized in various metabolic processes[4][5].

Caption: Metabolic breakdown of Aspartame in the gastrointestinal tract.

Biological Roles of Constituent Amino Acids

The primary biological impact of aspartyl-phenylalanine stems from the functions of its constituent amino acids once they enter systemic circulation.

Phenylalanine: An Essential Precursor

Phenylalanine is an essential aromatic amino acid, meaning it must be obtained from the diet[10][11]. Its roles are critical and diverse.

-

Protein Synthesis: As a proteinogenic amino acid, L-phenylalanine is a fundamental building block for proteins throughout the body, essential for tissue growth and repair[10][11].

-

Neurotransmitter Production: Phenylalanine is the precursor for tyrosine, which in turn is converted into L-DOPA and subsequently into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine[10][12][13]. This pathway is fundamental for mood regulation, stress response, and cognitive function[11][13]. The rate of catecholamine synthesis in the brain can be sensitive to local substrate concentrations, making dietary intake of phenylalanine and tyrosine a modulating factor[14].

-

Metabolic Considerations: In the liver, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase[15][16]. A genetic deficiency in this enzyme leads to the metabolic disorder Phenylketonuria (PKU), where high levels of phenylalanine can accumulate and cause severe neurological damage. This is why products containing aspartame must be labeled for individuals with PKU[5][13].

Caption: Phenylalanine's role as a precursor to catecholamine neurotransmitters.

Aspartic Acid: A Non-Essential Neurotransmitter

Aspartic acid (or its conjugate base, aspartate) is a non-essential amino acid, meaning the body can synthesize it from intermediates of central metabolic pathways[17].

-

Protein Synthesis: Like phenylalanine, aspartic acid is a building block for proteins[17].

-

Neurotransmission: Aspartate itself functions as an excitatory neurotransmitter in the central nervous system, similar to glutamate.

-

Metabolic Intermediate: It plays a key role in the urea cycle for the disposal of excess nitrogen and is a precursor for the synthesis of several other amino acids in microorganisms and plants, including the essential amino acids methionine, threonine, and lysine[17].

Direct Biological Activities of the Dipeptide

While most of its effects are mediated by its metabolites, there is evidence for direct biological activity of the L-Aspartyl-L-phenylalanine dipeptide itself, a point of significant interest for drug development professionals.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine has been identified as an inhibitor of the angiotensin-converting enzyme (ACE)[9][18]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.

-

Mechanism: By inhibiting ACE, the dipeptide can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

-

Potency: It was found to inhibit ACE with a Ki value of 11 µM for the rabbit enzyme[18]. This inhibitory potential is a noteworthy pharmacological property, although its physiological significance at typical consumption levels is likely minimal compared to pharmaceutical ACE inhibitors.

Potential Anti-inflammatory Role

Preliminary data has suggested that aspartame, the parent compound, may act as an inhibitor of cyclo-oxygenase enzymes, COX-1 and COX-2, with IC50 values of 0.1 µM and 0.3 µM, respectively[19]. This suggests a potential anti-inflammatory function, similar to nonsteroidal anti-inflammatory drugs (NSAIDs)[19]. Further research is needed to determine if the Asp-Phe dipeptide contributes to this effect.

Receptor Interaction and Sensory Perception

The most well-known biological function of aspartyl-phenylalanine (in its esterified form, aspartame) is the elicitation of a sweet taste.

Interaction with the T1R2/T1R3 Sweet Taste Receptor

The perception of sweetness is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two members of the Taste 1 Receptor family: T1R2 and T1R3[20].

-

Binding Site: Aspartame binds within a pocket in the Venus Flytrap Module (VFTM) of the T1R2 subunit[20].

-

Activation: This binding event induces a conformational change in the receptor complex, activating an intracellular signaling cascade that ultimately leads to neurotransmitter release from the taste cell and the perception of sweetness in the brain[20]. The specific steric and electronic properties of the amide bond between the two amino acids are essential for this biological activity; modifying or reversing this bond results in a loss of sweet taste[1][21].

Sources

- 1. Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartame - Wikipedia [en.wikipedia.org]

- 3. ific.org [ific.org]

- 4. Aspartame and Human Health: A Mini-Review of Carcinogenic and Systemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. efsa.europa.eu [efsa.europa.eu]

- 6. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Phenylalanine - Wikipedia [en.wikipedia.org]

- 13. Phenylalanine | Rupa Health [rupahealth.com]

- 14. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reactome | Phenylalanine metabolism [reactome.org]

- 17. Aspartic acid - Wikipedia [en.wikipedia.org]

- 18. caymanchem.com [caymanchem.com]

- 19. Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide Sweeteners. 3. Effect of Modifying the Peptide Bond on the Sweet Taste of L-Aspartyl-L-Phenylalanine Methyl Ester and its Analogs for Journal of Medicinal Chemistry - IBM Research [research.ibm.com]

What is the mechanism of action for H-Asp(Phe-OH)-OH

Technical Deep Dive: Mechanism of Action for H-Asp(Phe-OH)-OH ( -Asp-Phe)

Executive Summary & Structural Definition

H-Asp(Phe-OH)-OH refers specifically to

This structural distinction is critical in drug development and toxicology because it fundamentally alters the molecule's biological fate. While the

-

Enzymatic Resistance: It is resistant to cleavage by standard aminopeptidases.

-

Metabolic Stability: It is excreted largely intact in urine, serving as a biomarker for aspartame ingestion or peptide degradation.

-

Impurity Profile: It forms via a succinimide intermediate during the storage or thermal degradation of aspartame.

Target Audience Note: This guide addresses the

Molecular Identity & Pharmacophores

The biological activity of H-Asp(Phe-OH)-OH is dictated by its inability to fit the "lock-and-key" active sites of enzymes that degrade

| Feature | ||

| Linkage | Peptide bond at | Peptide bond at |

| Notation | H-Asp-Phe-OH | H-Asp(Phe-OH)-OH |

| Sweetness | None (Methyl ester is sweet) | Bitter / Tasteless |

| Enzymatic Fate | Rapid hydrolysis (Aminopeptidases) | Resistant / Slow hydrolysis |

| Primary Clearance | Metabolism to Amino Acids | Renal Excretion (Intact) |

| ACE Inhibition | Low / Negligible Affinity |

Mechanism of Action 1: Formation via Isomerization

The primary "mechanism" relevant to researchers dealing with H-Asp(Phe-OH)-OH is its formation pathway. It is not synthesized directly by ribosomes but forms via a chemical rearrangement known as the Aspartimide Shunt . This is a critical stability issue in peptide formulation.

The Pathway

-

Cyclization: The nitrogen of the peptide bond attacks the side-chain carbonyl of the aspartic acid.

-

Intermediate: A cyclic Succinimide (Aspartimide) intermediate is formed.

-

Ring Opening: Hydrolysis of the ring can occur at either carbonyl. Opening at the

-carbonyl restores the native peptide. Opening at the

Figure 1: The formation of H-Asp(Phe-OH)-OH via the aspartimide intermediate, a common degradation pathway in aspartyl peptides.

Mechanism of Action 2: Transport & Metabolic Resistance

Unlike its

A. PEPT1/PEPT2 Substrate Specificity

The peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are proton-coupled symporters responsible for absorbing di/tripeptides.[1][2]

-

Affinity: PEPT1 (intestinal) and PEPT2 (renal) are stereoselective but can accommodate

-peptides. H-Asp(Phe-OH)-OH acts as a substrate. -

Kinetics: While it competes for transport with nutritional peptides, its affinity is generally lower than that of

-linked hydrophobic peptides.

B. Resistance to Aminopeptidases

Cytosolic peptidases (e.g., Leucine aminopeptidase) require a free

-

Mechanism of Resistance: In H-Asp(Phe-OH)-OH, the peptide bond is displaced to the side chain. The spatial orientation prevents the catalytic zinc ion in the peptidase active site from coordinating effectively with the scissile bond carbonyl.

-

Outcome: The molecule enters the bloodstream intact and is filtered by the kidneys.

Figure 2: Differential metabolic fate. The

Comparative Pharmacology: ACE Inhibition

Researchers often investigate aspartyl-phenylalanine isomers for Angiotensin-Converting Enzyme (ACE) inhibition.

-

-Asp-Phe: A documented ACE inhibitor with moderate potency (

-

-Asp-Phe (H-Asp(Phe-OH)-OH): Due to the altered backbone geometry, the

-

Clinical Relevance: High levels of

-Asp-Phe in plasma (e.g., in renal failure patients consuming aspartame) do not contribute significantly to hypotension, unlike the theoretical contribution of the

Experimental Protocols

To validate the presence and mechanism of H-Asp(Phe-OH)-OH, the following protocols are standard.

Protocol A: HPLC Separation of vs. Isomers

Use this protocol to distinguish the active metabolite from the rearrangement impurity.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 30 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

-

Expected Elution:

-

-Asp-Phe: Elutes earlier (more polar due to free

- -Asp-Phe: Elutes later (more hydrophobic character).

-

-Asp-Phe: Elutes earlier (more polar due to free

Protocol B: Enzymatic Stability Assay

Validates the "Mechanism of Resistance."

-

Enzyme Prep: Porcine Kidney Leucine Aminopeptidase (LAP) in PBS (pH 7.4).

-

Substrate: Prepare 1 mM solutions of H-Asp-Phe-OH (

) and H-Asp(Phe-OH)-OH ( -

Incubation: Mix enzyme and substrate 1:1 at 37°C.

-

Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with 10% TCA.

-

Analysis: Analyze via HPLC (Protocol A).

-

Result:

-isomer peak disappears (degrades);

References

-

PubChem. (2024). Compound Summary: L-beta-Aspartyl-L-phenylalanine.[3] National Library of Medicine. Retrieved from [Link]

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport (PEPT1). Annual Review of Physiology. Retrieved from [Link]

-

Haley, E. E., et al. (1966). Beta-aspartyl peptides in enzymatic hydrolysates of protein.[3] Biochemistry.[3] Retrieved from [Link]

An In-Depth Technical Guide to L-Aspartyl-L-phenylalanine (Asp-Phe)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of L-Aspartyl-L-phenylalanine, a dipeptide of significant interest in various scientific and industrial fields. While the nomenclature "H-Asp(Phe-OH)-OH" is not standard, it is commonly used to refer to L-Aspartyl-L-phenylalanine, the unesterified precursor to the artificial sweetener aspartame. This document will delve into its chemical and physical properties, synthesis and purification protocols, spectroscopic characterization, and its biological significance, particularly its role as a metabolite and a potential therapeutic agent.

L-Aspartyl-L-phenylalanine, also known as Asp-Phe, is a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine linked by a peptide bond[1]. It is primarily recognized as the penultimate precursor in the industrial synthesis of aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) and is also a primary metabolite of aspartame digestion in the human body[2][3]. Beyond its role in the food industry, L-Aspartyl-L-phenylalanine has garnered attention for its potential bioactivity, notably as an inhibitor of the angiotensin-converting enzyme (ACE)[2].

This guide is intended to be a valuable resource for professionals in research and development, providing the detailed, practical information necessary to work with and understand this important dipeptide.

Physicochemical Properties

L-Aspartyl-L-phenylalanine is a white to off-white powder with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [3] |

| Molecular Weight | 280.28 g/mol | [3] |

| CAS Number | 13433-09-5 | [3] |

| Melting Point | 236-239 °C (decomposes) | [4] |

| Optical Activity | [α]²⁰/D +12.5° (c = 1 in 0.5 M HCl) | [4] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) | [2] |

Synthesis of L-Aspartyl-L-phenylalanine

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Synthesis

Solution-phase synthesis offers a classical and scalable approach to producing L-Aspartyl-L-phenylalanine. A common strategy involves the coupling of protected aspartic acid and phenylalanine derivatives, followed by deprotection steps.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

β-Methyl-L-aspartate-N-carboxyanhydride (NCA)

-

L-Phenylalanine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

Procedure:

-

Preparation of L-Phenylalanine Solution: In a reaction vessel, dissolve L-Phenylalanine (1.0 eq) in water. Cool the solution to 0-2 °C using an ice bath. Adjust the pH of the solution to 10.2 with a 50% NaOH solution[1].

-

Coupling Reaction: In a separate vessel, dissolve β-Methyl-L-aspartate-N-carboxyanhydride (NCA) (1.05 eq) in THF. With vigorous stirring, add the NCA solution to the L-Phenylalanine solution over 15 minutes, maintaining the temperature at 0-2 °C. Monitor and maintain the pH at 10.0-10.2 by the dropwise addition of 7N NaOH solution[1].

-

Hydrolysis of the Methyl Ester: After the coupling reaction is complete (as monitored by a suitable method such as TLC or LC-MS), carefully add a solution of NaOH to hydrolyze the β-methyl ester of the aspartyl residue.

-

Neutralization and Isolation: Once the hydrolysis is complete, neutralize the reaction mixture with HCl to the isoelectric point of L-Aspartyl-L-phenylalanine to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.

Causality Behind Experimental Choices: The use of N-carboxyanhydride (NCA) of the protected aspartic acid allows for a direct and efficient coupling to the amino group of phenylalanine. The reaction is performed under basic conditions to ensure the amino group of phenylalanine is deprotonated and nucleophilic. The subsequent hydrolysis of the methyl ester is necessary to obtain the final dipeptide with two free carboxyl groups.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis provides a more automated and high-throughput method for synthesizing peptides. The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[5][6].

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Phe-OH

-

Pre-loaded Wang resin with Fmoc-Phe-OH

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

-

Resin Preparation: Start with a pre-loaded Wang resin with Fmoc-Phe-OH. Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF and DCM[7][8].

-

Coupling: In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid solution to the resin and allow it to react to form the peptide bond. Wash the resin with DMF and DCM[7][8].

-

Final Deprotection: After the coupling is complete, treat the resin with 20% piperidine in DMF to remove the final Fmoc group from the aspartic acid residue.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the t-butyl protecting group from the aspartic acid side chain.

-

Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum. Purify the peptide using preparative HPLC.

Self-Validating System: Each step of the synthesis can be monitored for completion using qualitative tests (e.g., ninhydrin test for the presence of free amines) to ensure high-yield synthesis.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification and analysis of L-Aspartyl-L-phenylalanine.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

-

A preparative or analytical HPLC system with a UV detector.

-

A reversed-phase C18 column is typically used for peptide separations[9].

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude L-Aspartyl-L-phenylalanine in a minimal amount of Solvent A.

-

Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

-

Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm). Collect the fractions corresponding to the main peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of L-Aspartyl-L-phenylalanine can be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in D₂O will show characteristic signals for the protons of the aspartyl and phenylalanyl residues[3].

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Alpha-Protons: Two distinct multiplets for the α-protons of the aspartyl and phenylalanyl residues.

-

Beta-Protons: Multiplets corresponding to the β-protons of both amino acid residues.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of L-Aspartyl-L-phenylalanine. In electrospray ionization (ESI) mass spectrometry, the compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 281.1[3]. Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by observing characteristic fragment ions resulting from the cleavage of the peptide bond[10][11][12][13][14].

Infrared (IR) Spectroscopy

The IR spectrum of L-Aspartyl-L-phenylalanine will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching: Around 3300 cm⁻¹ (amine and amide).

-

C=O stretching: Around 1730 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (amide I).

-

N-H bending: Around 1550 cm⁻¹ (amide II).

-

Aromatic C=C stretching: Around 1600-1450 cm⁻¹.

Biological Significance and Applications

Metabolic Role

L-Aspartyl-L-phenylalanine is the initial hydrolysis product of the artificial sweetener aspartame in the gastrointestinal tract, catalyzed by esterases[2][3]. It is then further hydrolyzed into its constituent amino acids, L-aspartic acid and L-phenylalanine.

Angiotensin-Converting Enzyme (ACE) Inhibition

L-Aspartyl-L-phenylalanine has been identified as an inhibitor of the angiotensin-converting enzyme (ACE) with a Ki value of 11 µM for the rabbit lung enzyme[2]. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, L-Aspartyl-L-phenylalanine has the potential to act as a mild antihypertensive agent[4][15]. The mechanism of inhibition by dipeptides generally involves binding to the active site of ACE, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II[4][15].

Applications in Research and Drug Development

-

Intermediate in Aspartame Synthesis: Its primary industrial application is as a key intermediate in the production of aspartame.

-

Research Tool: It serves as a standard for metabolic studies of aspartame and in research on ACE inhibitors[2].

-

Building Block: As a dipeptide, it can be used as a building block in the synthesis of more complex peptides and peptidomimetics for drug discovery.

Workflow and Pathway Diagrams

Solution-Phase Synthesis and Purification Workflow

Caption: Solution-phase synthesis and purification workflow for L-Aspartyl-L-phenylalanine.

Metabolic Pathway of Aspartame

Caption: Metabolic breakdown of Aspartame in the gastrointestinal tract.

References

- Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester. (EP0221878A2).

- Purification of L-phenylalanine. (US4584399A).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2009).

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. (2021). PubMed.

- Solid Phase Peptide Synthesis. (n.d.).

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2021).

- L-Aspartyl-L-phenylalanine (α-Aspartylphenylalanine, Asp-Phe, CAS Number: 13433-09-5). (n.d.). Cayman Chemical.

- L-Aspartyl-L-phenylalanine. (n.d.). PubChem.

- Construction of hybrid peptide synthetases for the production of a-L-aspartyl-L-phenylalanine, a precursor. (n.d.).

- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.

- Structure characterization and mechanism of angiotensin I-converting enzyme (ACE) inhibitory peptides modified by plastein reaction. (2022). Frontiers.

- Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calcul

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- L-Phenylalanine(63-91-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Structure–Activity Prediction of ACE Inhibitory/Bitter Dipeptides—A Chemometric Approach Based on Stepwise Regression. (2019).

- L-Aspartyl-L-phenylalanine丨CAS 13433-09-5. (n.d.). Hangzhou Leap Chem Co., Ltd.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. (2009).

- Hydrolysis and Binding of Zinc to L-Aspartyl-L-phenylalanine Methyl Ester. (1976). RSC Publishing.

- Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. (n.d.).

- Amino Acid and Peptide Chiral Separ

- How to decipher the L-Aspartic NMR graph. (2017). Quora.

- Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (n.d.). MDPI.

- Basic Mechanism of ACE Inhibition Effect of Bioactive Peptides. (n.d.).

- Alkaloid. (n.d.). Wikipedia.

- Mass Spectrometry - Fragmentation P

- Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021).

- 14.

- Product ion spectra and fragmentation patterns of (A) L-aspartic acid,... (n.d.).

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.).

Sources

- 1. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure–Activity Prediction of ACE Inhibitory/Bitter Dipeptides—A Chemometric Approach Based on Stepwise Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 8. m.youtube.com [m.youtube.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. leapchem.com [leapchem.com]

Technical Guide: Solubility and Stability of L-Aspartyl-L-phenylalanine in Aqueous Buffers

The following technical guide details the solubility and stability profile of L-Aspartyl-L-phenylalanine (Asp-Phe), distinct from its methyl ester derivative, Aspartame.

Executive Summary

L-Aspartyl-L-phenylalanine (Asp-Phe) is a bioactive dipeptide and the primary metabolite of the artificial sweetener Aspartame.[1][2][3] Unlike its parent ester, Asp-Phe possesses two free carboxyl groups, rendering it significantly less soluble in neutral aqueous media and altering its stability profile. This guide provides a mechanistic analysis of Asp-Phe’s physicochemical behavior, offering validated protocols for solubilization and stability assessment in drug development and metabolic research.

Key Technical Insights:

-

Solubility: Exhibits a U-shaped pH-solubility profile with a minimum near pH 3.0–4.0 (Isoelectric Point). Practical solubility in neutral buffers (PBS) is low (< 0.5 mg/mL) without co-solvents.

-

Stability: Significantly more stable to cyclization than Aspartame. The primary degradation pathway is peptide bond hydrolysis to free amino acids (Asp and Phe) under extreme pH conditions, rather than diketopiperazine (DKP) formation.

-

Critical Handling: Requires DMSO or pH manipulation for initial solubilization. Avoid storage in pH 3–5 buffers to prevent precipitation.

Physicochemical Characterization

Molecular Structure and Ionization

Asp-Phe is a zwitterionic dipeptide containing an N-terminal amine, a C-terminal carboxyl, and an aspartic acid side-chain carboxyl. Its solubility is governed by the ionization state of these three groups.

| Property | Value / Description |

| CAS Number | 13433-09-5 |

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 g/mol |

| pKa₁ (C-terminal COOH) | ~3.0 (Estimated) |

| pKa₂ (Asp Side-chain COOH) | ~4.4 (Estimated) |

| pKa₃ (N-terminal NH₃⁺) | ~7.8 (Estimated) |

| Isoelectric Point (pI) | ~3.7 (Region of minimum solubility) |

The Solubility-pH Relationship

Unlike Aspartame, which has a pI near 5.2, Asp-Phe is an acidic dipeptide. At physiological pH (7.4), it exists as a dianion (Net Charge -2), which improves solubility slightly compared to its isoelectric state, but it remains sparingly soluble due to strong intermolecular hydrogen bonding and hydrophobic stacking of the phenylalanine ring.

Solubility Profile:

-

pH < 2.0: High solubility (Cationic species +1).

-

pH 2.5 – 4.5: Minimum solubility (Zwitterionic/Neutral species). Risk of precipitation is highest here.

-

pH > 6.0: Moderate solubility (Anionic species -1 to -2).

-

Organic Solvents: Highly soluble in DMSO (> 5 mg/mL) and Dimethylformamide (DMF).

Stability and Degradation Mechanisms[3][4]

Degradation Pathways

The stability of Asp-Phe differs fundamentally from Aspartame.[3] While Aspartame rapidly cyclizes to Diketopiperazine (DKP) at neutral pH (releasing methanol), Asp-Phe lacks the good leaving group (methanol) required for rapid cyclization. Consequently, Asp-Phe is kinetically stable in aqueous solution at ambient temperatures.

Major Pathways:

-

Hydrolysis (Dominant at Extremes): Under strongly acidic (< pH 1) or basic (> pH 10) conditions, the peptide bond cleaves, yielding free L-Aspartic acid and L-Phenylalanine.

-

Cyclization (Minor): Dehydration to 3-benzyl-6-(carboxymethyl)-2,5-piperazinedione (DKP) is thermodynamically unfavorable in water and typically requires high heat (> 100°C) or anhydrous conditions.

Pathway Visualization

The following diagram illustrates the relationship between Aspartame, Asp-Phe, and their degradation products.

Caption: Degradation logic showing Asp-Phe as a stable intermediate relative to the rapid cyclization of Aspartame.

Experimental Protocols

Solubilization Workflow

Direct dissolution of Asp-Phe in neutral buffers is inefficient and often leads to suspension rather than solution. The following "Solvent-Shift" method is recommended.

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide), ACS Grade.

-

PBS (Phosphate Buffered Saline), pH 7.4.

-

0.1 M NaOH and 0.1 M HCl for adjustment.

Protocol:

-

Weighing: Weigh the required amount of Asp-Phe powder (e.g., 1 mg).

-

Primary Solubilization: Add pure DMSO to the powder. Volume should be 10-20% of the final target volume. Vortex until completely dissolved (clear solution).

-

Target Concentration in DMSO: 5–10 mg/mL.

-

-

Dilution: Slowly add the aqueous buffer (pre-warmed to 25°C) to the DMSO concentrate while vortexing.

-

Ratio: 1 part DMSO : 9 parts Buffer (or higher dilution).

-

-

Verification: Inspect for precipitate. If cloudiness occurs, adjust pH to > 7.0 using 0.1 M NaOH.

-

Note: Do not attempt to dissolve in pH 3–5 buffers directly.

-

HPLC Analytical Method for Stability Testing

To quantify Asp-Phe and detect degradation products (Asp, Phe, DKP), use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 3.0 (suppresses ionization for retention) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0–20% B over 20 mins (Isocratic 10% B is also effective) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (peptide bond) and 254 nm (Phe aromatic ring) |

| Temperature | 25°C |

| Retention Order | Asp (Void) < Asp-Phe < Phe < DKP |

Formulation & Storage Strategies

Buffer Selection Matrix

The choice of buffer species profoundly impacts solubility and stability.

| Buffer System | pH Range | Suitability | Notes |

| Acetate | 4.0 – 5.5 | Poor | Close to pI; high risk of precipitation. |

| Phosphate (PBS) | 7.0 – 8.0 | Good | Standard for biological assays; Asp-Phe is anionic and soluble (with DMSO). |

| Citrate | 3.0 – 6.0 | Moderate | Can act as a chelator; use only if pH > 5.0. |

| Borate | 9.0 – 10.0 | Excellent | High solubility due to full deprotonation; risk of base-catalyzed hydrolysis long-term. |

Storage Recommendations

-

Solid State: Store at -20°C. Stable for > 4 years. Hygroscopic; keep desiccated.

-

Stock Solution (DMSO): Stable at -20°C for 6–12 months.

-

Aqueous Working Solution: Unstable. Prepare fresh daily. Even if chemical degradation is slow, precipitation (physical instability) can occur upon standing if pH shifts slightly.

References

- Pattanaargson, S., & Sanguansap, C. (2004). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Chemical Education.

-

PubChem. (2025).[2][4] L-Aspartyl-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Prudel, M., et al. (1986).[3] Stability of Aspartame in Aqueous Solutions. Food Chemistry. (Foundational kinetics on the hydrolysis vs. cyclization competition).

- Gaines, S. M., & Bada, J. L. (1988). Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products. The Journal of Organic Chemistry.

Sources

Natural occurrence and sources of Asp-Phe dipeptide

An In-Depth Technical Guide to the Occurrence and Sources of Aspartyl-phenylalanine (Asp-Phe) Dipeptide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and principal sources of the dipeptide Aspartyl-phenylalanine (Asp-Phe). While Asp-Phe is widely recognized as the primary metabolic product of the synthetic sweetener aspartame, this document delves deeper into its origins, including its confirmed endogenous presence in humans. We will explore the biochemical pathways of its formation, both through physiological metabolism and as a result of chemical degradation during food processing. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, stability, and analytical detection of this dipeptide. We will examine the enzymatic processes that lead to its formation in the human body and the physicochemical factors, such as temperature and pH, that govern its appearance in consumer products. Furthermore, detailed analytical protocols for the quantification of Asp-Phe in biological and food matrices are provided to support further research and quality control applications.

Introduction to Aspartyl-phenylalanine (Asp-Phe)

The dipeptide L-Aspartyl-L-phenylalanine (Asp-Phe) is a simple yet significant molecule composed of two amino acids, L-aspartic acid and L-phenylalanine, linked by a peptide bond.[1] Its primary claim to prominence in the scientific and public spheres is its relationship to aspartame, an intense, low-calorie artificial sweetener.[2][3]

Chemical Distinction: Asp-Phe vs. Aspartame

It is critical to distinguish the dipeptide Asp-Phe from its more famous precursor, aspartame. Aspartame is chemically L-aspartyl-L-phenylalanine 1-methyl ester.[4] The key difference is the methyl ester group attached to the C-terminus of the phenylalanine residue. This esterification is crucial for the intensely sweet taste of aspartame, which is approximately 200 times sweeter than sucrose.[5][6] The dipeptide Asp-Phe itself is not sweet. The hydrolysis of this methyl ester bond, which converts aspartame into Asp-Phe and methanol, is a central reaction in both the metabolism and degradation of the sweetener.[7]

Significance and Scope

Understanding the sources of Asp-Phe is crucial for several fields:

-

Food Science: For predicting the stability and shelf-life of aspartame-sweetened products, as the formation of Asp-Phe signifies the loss of sweetness.[8]

-

Human Metabolism: For assessing the metabolic fate of aspartame and understanding the absorption and processing of its constituent amino acids.[7][9]

-

Clinical Research: A specific isomer, N-beta-L-aspartyl-L-phenylalanine, has been identified as a normal constituent of human plasma and urine, suggesting an endogenous metabolic pathway independent of dietary aspartame.[10]

-

Pharmacology: Asp-Phe has been shown to be a weak inhibitor of the angiotensin-converting enzyme (ACE), presenting a point of interest for its potential physiological effects.[11]

This guide will systematically explore these different facets, beginning with the surprising endogenous presence of a related dipeptide and then detailing the far more common exogenous pathway from processed foods.

Endogenous Occurrence and Biosynthesis

While the vast majority of Asp-Phe in the human body is derived from exogenous sources, compelling evidence demonstrates the natural, endogenous presence of a closely related isomer.

Identification of N-β-L-aspartyl-L-phenylalanine in Humans

Research has successfully isolated and identified N-beta-L-aspartyl-L-phenylalanine (β-AP) in the urine and plasma of healthy human volunteers who were not consuming aspartame.[10] This finding is significant as it establishes a baseline presence of an Asp-Phe dipeptide that is not a product of artificial sweeteners. The linkage in this isomer involves the beta-carboxyl group of aspartic acid rather than the alpha-carboxyl group found in the peptide backbone of proteins and in aspartame.

Evidence for Endogenous Synthesis

The same study provided evidence for the body's own synthetic machinery for this dipeptide. When asparagine and phenylalanine were incubated with an enzyme extract from human kidney tissue, the formation of β-AP was observed.[10] This suggests that at least a portion of the β-AP found in human fluids is synthesized endogenously.

The following table summarizes the reported concentrations of this endogenously produced dipeptide.

| Biological Matrix | Mean Concentration | Units |

| Human Urine | 0.63 ± 0.14 | µg/mg creatinine |

| Human Plasma | ~5 | ng/mL |

| Caption: Concentrations of endogenously produced N-β-L-aspartyl-L-phenylalanine in human volunteers. Data from[10]. |

Exogenous Sources: The Aspartame Pathway

The most significant and prevalent source of α-Asp-Phe is the breakdown of the synthetic sweetener aspartame. Aspartame is a globally approved food additive used to replace sugar in a wide array of "diet" or "sugar-free" products.[2][9]

Common Products Containing Aspartame:

-

Diet soft drinks

-

Chewing gum

-

Gelatins and puddings

-

Low-calorie desserts and ice cream

-

Yogurt

-

Sugar-free cocoa mixes

-

Table-top sweeteners

-

Chewable vitamins and cough drops

Formation via Aspartame Degradation in Food Processing

Aspartame is notoriously unstable under certain conditions, particularly heat and non-neutral pH, which are common in food processing and storage.[12] This instability leads to its degradation and the formation of Asp-Phe, resulting in a loss of sweetness.[8]

Key Degradation Pathways:

-

Hydrolysis: The primary pathway for the formation of Asp-Phe is the hydrolysis of the methyl ester bond, yielding the dipeptide and methanol.

-

Cyclization: Under neutral and alkaline conditions, aspartame can cyclize to form 5-benzyl-3,6-dioxo-2-piperazine acetic acid, commonly known as diketopiperazine (DKP), with the release of methanol.[8]

These pathways are often competitive. For instance, at elevated temperatures (e.g., 100°C) and neutral pH, degradation to DKP is a major route.[13]

Caption: Degradation pathways of Aspartame in food systems.

The stability of aspartame is a critical factor for food manufacturers. A study on soft drinks demonstrated a considerable decrease in aspartame concentration, with a corresponding increase in Asp-Phe and DKP, when stored at 37°C.[8]

| Storage Temperature | Aspartame Stability | Asp-Phe & DKP Formation |

| Frozen / Cooled | Relatively Stable | Minimal Increase |

| Room Temperature | Moderate Decrease | Noticeable Increase |

| Heated (~37°C) | Significant Decrease | Substantial Increase |

| Caption: General effect of temperature on aspartame stability and the formation of its degradation products in beverages. Based on findings from[8]. |

Formation During Human Digestion

Upon ingestion, aspartame does not enter the bloodstream intact.[7] It is rapidly and completely broken down in the gastrointestinal tract.

-

Initial Hydrolysis: The methyl ester bond is hydrolyzed, yielding Asp-Phe and methanol.[7][9]

-

Peptide Hydrolysis: The resulting Asp-Phe dipeptide is then cleaved by peptidases into its constituent amino acids, L-aspartic acid and L-phenylalanine.[14]

These amino acids are then absorbed and utilized by the body in the same manner as if they had come from any other protein-containing food, such as meat or milk.[5][9] The methanol is also absorbed and metabolized.[7]

Caption: Metabolic fate of Aspartame upon ingestion.

Analytical Methodologies

Accurate detection and quantification of Asp-Phe are essential for both quality control in the food industry and for metabolic studies. The choice of method depends on the matrix (e.g., biological fluid, beverage) and the required sensitivity.

Protocol: HPLC for Asp-Phe in Biological Fluids

This protocol is based on the methodology used to identify β-AP in human plasma and urine.[10]

Objective: To separate and quantify Asp-Phe from complex biological matrices.

Methodology:

-

Sample Preparation (Urine/Plasma):

-

Centrifuge the sample to remove particulates.

-

Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove interfering salts and polar compounds.

-

Elute the analyte of interest.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the peptide bond (e.g., 214 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure Asp-Phe standard.

-

Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Protocol: LC-MS/MS for Asp-Phe in Beverages

This advanced method offers high sensitivity and specificity, making it ideal for detecting low levels of Asp-Phe and other degradation products in complex food matrices like soft drinks.[8]

Objective: To simultaneously quantify aspartame and its degradation products (Asp-Phe, DKP) in beverages.

Methodology:

-

Sample Preparation:

-

Degas the beverage sample using sonication.

-

Dilute the sample with the initial mobile phase.

-

Filter through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS/MS Analysis:

-

System: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: A suitable reverse-phase column (e.g., C18 or HILIC).

-

Mobile Phase: Gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in methanol.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for each analyte (Aspartame, Asp-Phe, DKP) for unambiguous identification and quantification.

-

-

-

Data Analysis:

-

Use instrument-specific software to integrate peak areas for each MRM transition.

-

Quantify using an internal standard and a calibration curve prepared in a matrix similar to the sample.

-

Conclusion and Future Directions

The Asp-Phe dipeptide occupies a unique position at the intersection of food science, human physiology, and analytical chemistry. While its primary origin is indisputably the widespread use of aspartame, the discovery of an endogenously synthesized isomer in human fluids opens new avenues for research into dipeptide metabolism.[10]

For drug development professionals , the metabolic pathway of aspartame serves as a classic case study in prodrug activation and xenobiotic metabolism. The weak ACE inhibitory action of Asp-Phe, while likely not physiologically significant at typical consumption levels, underscores the importance of evaluating the biological activity of all metabolites.[11]

For researchers and scientists , future work should aim to fully elucidate the enzymatic pathway and physiological relevance of endogenous β-AP synthesis. Furthermore, continued monitoring of aspartame degradation in the food supply is crucial for ensuring product quality and accurate dietary exposure assessments. The robust analytical methods detailed herein provide the necessary tools to pursue these important research questions.

References

- Jefferson Health. (n.d.). What You Need to Know About Aspartame, the Sugar Substitute.

- European Food Information Council (EUFIC). (2024, July 31). Aspartame (Q&A)

- Stegink, L. D., Filer, L. J., Jr., Bell, E. F., & Ziegler, E. E. (1989). Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine. The Journal of Nutrition, 119(5), 713–721.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine.

- European Food Safety Authority (EFSA). (n.d.). What is aspartame? What happens to aspartame after its ingestion?

- U.S. Food and Drug Administration (FDA). (2025, February 27). Aspartame and Other Sweeteners in Food.

- Lose It!. (n.d.). A List of Foods Containing Aspartame.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992643, Phe-Asp.

- Molecule of the Month. (2001, February). Aspartame.

- Vaia. (n.d.). Problem 28 Aspartame (NutraSweet), Asp-Phe-OCH3.

- Zhang, W., et al. (2021). Mechanistic Analysis of the Biosynthesis of the Aspartimidylated Graspetide Amycolimiditide. Journal of the American Chemical Society.

- Cayman Chemical. (n.d.). L-Aspartyl-L-phenylalanine.

- Homework.Study.com. (n.d.). Aspartame, a nonnutritive sweetener marketed under the trade name NutraSweet (among others), is...

- Encyclopedia.com. (n.d.). L-Aspartyl-L-Phenylalanine Methyl Ester.

- Mathieusoutadieu. (n.d.). Aspartame: A sweetening dipeptide.

- Wikipedia. (n.d.). Amino acid.

- Technology Networks. (2025, April 1).

- ResearchGate. (n.d.). L-Aspartyl-L-phenylalanine methyl ester as a sweetener.

- van Vliet, D., et al. (2021). Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe. Foods, 10(7), 1649.

- Geiger, J. F., & Bada, J. L. (1985). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Agricultural and Food Chemistry, 33(4), 740-743.

- Evidence Analysis Library. (n.d.). Aspartame.

- Tobey, N. A., & Heizer, W. D. (1986). Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame. Gastroenterology, 91(4), 931–937.

- Wikipedia. (n.d.). Food processing.

- ResearchGate. (n.d.).

- Taylor & Francis Online. (n.d.).

Sources

- 1. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. chim.lu [chim.lu]

- 4. homework.study.com [homework.study.com]

- 5. What You Need to Know About Aspartame, the Sugar Substitute | Jefferson Health [jeffersonhealth.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. efsa.europa.eu [efsa.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. Aspartame (Q&A): What is it and what foods contain this additive? | Eufic [eufic.org]

- 10. Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Food processing - Wikipedia [en.wikipedia.org]

- 13. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: H-Asp(Phe-OH)-OH as a Human Xenobiotic Metabolite

The following technical guide details the physicochemical identity, metabolic trajectory, and analytical characterization of H-Asp(Phe-OH)-OH (

Executive Summary

H-Asp(Phe-OH)-OH (CAS: 13433-09-5), chemically defined as L-

This guide provides a rigorous analysis of its metabolic formation, stability (including diketopiperazine cyclization), and validated LC-MS/MS quantification protocols for pharmacokinetic monitoring.

Chemical Identity & Physicochemical Properties[1][2][3]

The notation H-Asp(Phe-OH)-OH explicitly denotes the free acid form of the dipeptide, distinguishing it from its methylated parent (Aspartame) and its cyclized derivatives.

| Property | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 280.28 g/mol |

| pKa Values | |

| Solubility | Sparingly soluble in water; soluble in dilute acid/base.[1] |

| Stability | Prone to intramolecular cyclization to Diketopiperazine (DKP) at neutral/alkaline pH. |

Structural Isomerism (Critical Quality Attribute)

Researchers must distinguish between two isomers often co-eluting in biological matrices:

- -Asp-Phe (Target): The direct enzymatic hydrolysis product.

- -Asp-Phe: A rearrangement product formed via a succinimide intermediate, often found in urine as a marker of non-enzymatic degradation.

Metabolic Origin & Signaling Pathways

Upon ingestion, Aspartame is not absorbed intact. It undergoes rapid hydrolysis in the intestinal lumen and mucosal cells. H-Asp(Phe-OH)-OH is the transient intermediate before ultimate breakdown into free amino acids.

The Metabolic Cascade

-

Demethylation: Intestinal esterases and chymotrypsin hydrolyze the methyl ester, releasing Methanol and forming H-Asp(Phe-OH)-OH .

-

Peptide Cleavage: Aminopeptidases (Brush Border Enzymes) hydrolyze the peptide bond, releasing Aspartic Acid and Phenylalanine .

-

Alternative Fate (DKP): Under specific storage or physiological conditions, H-Asp(Phe-OH)-OH cyclizes to 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP) , which is excreted in urine.

Pathway Visualization

The following diagram illustrates the metabolic flux and degradation pathways.

Figure 1: Metabolic pathway of Aspartame showing the formation of H-Asp(Phe-OH)-OH and subsequent hydrolysis or cyclization.

Biological Activity & Toxicology